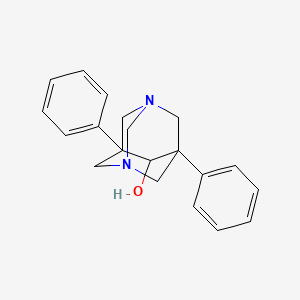

1,3-Diazadamantan-6-ol, 5,7-diphenyl-

Description

Contextualization of Adamantane (B196018) Derivatives in Contemporary Chemical Research

Adamantane derivatives have become integral to modern chemical research, with applications spanning medicinal chemistry, materials science, and nanotechnology. nih.gov In drug discovery, the adamantane moiety is often incorporated into molecules to enhance their therapeutic efficacy by improving their pharmacokinetic and pharmacodynamic profiles. nih.gov The lipophilic nature of the adamantane cage can facilitate the crossing of biological membranes, while its rigid structure can provide a precise orientation for functional groups to interact with biological targets. nih.gov This has led to the development of several successful drugs containing the adamantane scaffold.

In materials science, the thermal stability and well-defined structure of adamantane derivatives make them attractive building blocks for the synthesis of novel polymers, lubricants, and diamondoid materials with tailored properties. The incorporation of adamantane units into polymer chains can enhance their thermal resistance and mechanical strength.

Historical Perspective on the Discovery and Initial Investigations of 1,3-Diazadamantan-6-ol, 5,7-diphenyl-

While specific historical records detailing the first synthesis and investigation of 1,3-Diazadamantan-6-ol, 5,7-diphenyl- are not extensively documented in readily available literature, its discovery can be contextualized within the broader history of adamantane and diazaadamantane chemistry. Adamantane itself was first isolated from petroleum in 1933, but its synthesis was a significant challenge until the late 1950s.

The synthesis of diazaadamantane derivatives, particularly the 1,3-diazaadamantan-6-one (B13327917) core, is generally achieved through a condensation reaction. lookchem.com The likely precursor to 1,3-Diazadamantan-6-ol, 5,7-diphenyl- is 5,7-diphenyl-1,3-diazaadamantan-6-one. This ketone can be synthesized via the condensation of a suitable diketone with an amine. The subsequent reduction of the carbonyl group at the 6-position would then yield the target alcohol. Research has described the reduction of the ketone in similar diazaadamantane structures to an alcohol, indicating a plausible synthetic route. researchgate.net

Initial investigations into compounds of this class were likely driven by the quest for novel bioactive molecules, leveraging the unique structural features of the diazaadamantane core combined with the steric and electronic influences of the phenyl substituents.

Significance of the Diazaadamantane Core in Molecular Design

The incorporation of two nitrogen atoms into the adamantane cage at the 1 and 3 positions to form the 1,3-diazaadamantane core significantly alters the properties of the molecule compared to its carbocyclic analog. The presence of the nitrogen atoms introduces basicity and the potential for hydrogen bonding, which can be crucial for interactions with biological macromolecules.

The diazaadamantane core serves as a rigid scaffold that allows for the precise positioning of substituents in three-dimensional space. In the case of 1,3-Diazadamantan-6-ol, 5,7-diphenyl-, the phenyl groups at the 5 and 7 positions and the hydroxyl group at the 6-position are held in a fixed orientation. This pre-organized geometry can lead to higher binding affinities and selectivities for specific biological targets, a desirable feature in rational drug design.

Overview of Research Trajectories for 1,3-Diazadamantan-6-ol, 5,7-diphenyl-

While specific research focused exclusively on 1,3-Diazadamantan-6-ol, 5,7-diphenyl- is limited, the research trajectories for this compound can be inferred from studies on closely related diazaadamantane derivatives. The primary area of investigation for such compounds is in medicinal chemistry, driven by the diverse biological activities exhibited by this class of molecules.

Research on adamantane and its heterocyclic analogues has explored their potential as antiviral, antibacterial, and central nervous system active agents. ontosight.ai The presence of the diphenyl and hydroxyl functionalities on the rigid diazaadamantane scaffold of the title compound suggests potential for a range of biological activities. Future research would likely involve the synthesis of a library of related compounds with variations in the substituents to establish structure-activity relationships and to identify lead compounds for further development.

Below is a data table summarizing the key properties of 1,3-Diazadamantan-6-ol, 5,7-diphenyl-.

| Property | Value |

| Chemical Formula | C₂₀H₂₂N₂O |

| Molecular Weight | 306.41 g/mol |

| CAS Number | 3576-75-8 |

| Core Structure | 1,3-Diazaadamantane |

| Key Substituents | -OH at position 6, Phenyl at positions 5 and 7 |

Structure

3D Structure

Properties

IUPAC Name |

5,7-diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c23-18-19(16-7-3-1-4-8-16)11-21-13-20(18,14-22(12-19)15-21)17-9-5-2-6-10-17/h1-10,18,23H,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNGKXBNQGZQFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN3CC(C2O)(CN1C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189299 | |

| Record name | 1,3-Diazadamantan-6-ol, 5,7-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3576-75-8 | |

| Record name | 5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3576-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diazadamantan-6-ol, 5,7-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003576758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diazadamantan-6-ol, 5,7-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1,3 Diazadamantan 6 Ol, 5,7 Diphenyl

Retrosynthetic Analysis of the 1,3-Diazadamantan-6-ol, 5,7-diphenyl- Scaffold

A retrosynthetic analysis of 1,3-Diazadamantan-6-ol, 5,7-diphenyl- suggests a logical deconstruction of the molecule to readily available starting materials. The primary disconnection involves the simplification of the functional groups and the disassembly of the tricyclic cage structure.

The initial step in the retrosynthetic pathway is the functional group interconversion (FGI) of the C-6 hydroxyl group back to a ketone. This leads to the precursor molecule, 5,7-diphenyl-1,3-diazaadamantan-6-one. This transformation is a standard reduction in the forward synthesis.

The core 1,3-diazaadamantane scaffold is a product of a multiple Mannich-type condensation reaction. Therefore, the next major disconnection breaks the C-N and C-C bonds formed during this cyclization. This reveals three fundamental building blocks: 1,3-diphenylacetone (B89425), formaldehyde (B43269), and a source of ammonia (B1221849). These precursors are significantly simpler and more commercially accessible than the target molecule.

This analysis highlights a convergent synthetic strategy wherein the key precursors are combined in a one-pot or sequential reaction to construct the complex adamantane (B196018) framework, which is then further functionalized to yield the final product.

Comprehensive Synthesis Strategies for 1,3-Diazadamantan-6-ol, 5,7-diphenyl-

The synthesis of 1,3-Diazadamantan-6-ol, 5,7-diphenyl- is conceptualized as a two-stage process: the construction of the core heterocyclic ketone followed by its stereoselective reduction.

Multi-Step Organic Synthesis Techniques for Core Construction

The formation of the 5,7-diphenyl-1,3-diazaadamantan-6-one intermediate is proposed to proceed via a Mannich-type condensation. This reaction typically involves the reaction of an enolizable ketone with formaldehyde and an amine. In this specific synthesis, 1,3-diphenylacetone serves as the ketone component, providing the carbon backbone and the two phenyl substituents at the C-5 and C-7 positions.

Hexamethylenetetramine is often employed as a convenient source of both formaldehyde and ammonia in a single reagent. nih.gov The reaction is typically acid-catalyzed, with glacial acetic acid being a common solvent and catalyst. The condensation proceeds through a series of iminium ion formations and subsequent intramolecular cyclizations to build the rigid, cage-like structure of the diazaadamantane core. High yields for the synthesis of 5,7-disubstituted 6-oxo-1,3-diazaadamantanes have been reported using this methodology.

Once the 5,7-diphenyl-1,3-diazaadamantan-6-one is synthesized and purified, the next step is the reduction of the ketone at the C-6 position to the corresponding secondary alcohol. This can be achieved using a variety of reducing agents. For a straightforward reduction, sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol is a suitable choice due to its selectivity for ketones in the presence of other functional groups.

For stereoselective reductions, more sterically hindered reducing agents or catalytic hydrogenation could be employed to potentially favor the formation of one diastereomer over the other, depending on the steric environment of the ketone.

Table 1: Proposed Synthetic Steps for 1,3-Diazadamantan-6-ol, 5,7-diphenyl-

| Step | Reaction | Reactants | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Mannich-type Condensation | 1,3-Diphenylacetone, Hexamethylenetetramine | Glacial Acetic Acid, Heat | 5,7-Diphenyl-1,3-diazaadamantan-6-one |

Elucidation of Key Precursors and Reaction Pathways

The success of the synthesis hinges on the availability and purity of the key precursors.

1,3-Diphenylacetone: This ketone is the cornerstone of the synthesis, providing the C-5 and C-7 phenyl substituents. It can be synthesized through various methods, including the condensation of benzaldehyde with acetone under basic conditions.

Formaldehyde: Typically used in its aqueous solution (formalin) or as its solid polymer, paraformaldehyde. In the context of the Mannich reaction with hexamethylenetetramine, formaldehyde is generated in situ.

Ammonia Source: Ammonia itself can be used, but hexamethylenetetramine is often preferred for its ease of handling and its role as a precursor to both formaldehyde and ammonia.

The reaction pathway for the formation of the diazaadamantane core is a cascade of Mannich reactions. The process is initiated by the formation of an iminium ion from formaldehyde and ammonia (or an amine). This electrophilic species then reacts with the enol or enolate of 1,3-diphenylacetone. Subsequent intramolecular cyclizations lead to the thermodynamically stable tricyclic adamantane structure.

Table 2: Key Precursors for the Synthesis

| Precursor | Chemical Formula | Molar Mass ( g/mol ) | Role in Synthesis |

|---|---|---|---|

| 1,3-Diphenylacetone | C₁₅H₁₄O | 210.27 | Provides the carbon skeleton and phenyl substituents. |

| Hexamethylenetetramine | C₆H₁₂N₄ | 140.19 | Source of formaldehyde and ammonia. |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | Catalyst and solvent. |

Derivatization of 1,3-Diazadamantan-6-ol, 5,7-diphenyl-

The presence of two secondary amine functionalities and a hydroxyl group in the target molecule opens up numerous possibilities for derivatization to synthesize analogs and homologs with potentially new chemical properties.

Synthesis of Analogs and Homologs (e.g., 2-methyl derivative)

The nitrogen atoms at positions 1 and 3 are nucleophilic and can be functionalized. However, in the 1,3-diazaadamantane system, the aminal methylene group at the 2-position is a unique reactive site. While direct N-methylation of the bridgehead nitrogens might be challenging due to steric hindrance, the introduction of a substituent at the C-2 position is a known modification for this class of compounds.

A plausible route to a 2-methyl derivative could involve a variation of the initial Mannich condensation, potentially by including acetaldehyde in the reaction mixture along with formaldehyde, although this could lead to a mixture of products.

A more controlled approach would be to modify the parent 1,3-diazaadamantane ring system. The aminal functionality at C-2 can be cleaved and reformed. For instance, reaction with an appropriate methylating agent under conditions that favor N-alkylation could potentially lead to the desired 2-methyl derivative, though this is a less common transformation for this specific position.

Chemical Modifications of the Hydroxyl Group

The secondary hydroxyl group at the C-6 position is a prime site for chemical modification through standard alcohol reactions.

Esterification: The hydroxyl group can be readily converted into an ester by reaction with an acyl chloride or an acid anhydride in the presence of a base like pyridine or triethylamine. This allows for the introduction of a wide variety of ester functionalities. For example, reaction with acetyl chloride would yield the corresponding acetate ester.

Etherification: The formation of an ether can be achieved through a Williamson ether synthesis. This would involve deprotonating the hydroxyl group with a strong base, such as sodium hydride, to form the alkoxide, which is then reacted with an alkyl halide (e.g., methyl iodide) to form the corresponding ether.

These modifications can significantly alter the polarity and chemical properties of the parent molecule.

Table 3: Potential Derivatization Reactions

| Reaction Type | Reagents | Functional Group Targeted | Product Class |

|---|---|---|---|

| Esterification | Acyl Chloride (e.g., Acetyl Chloride), Pyridine | C-6 Hydroxyl | Ester |

Transformations of the Adamantane Cage and Phenyl Substituents (e.g., conversion to ketone)

The chemical reactivity of 1,3-Diazadamantan-6-ol, 5,7-diphenyl- is centered around the functional groups present: the secondary alcohol, the tertiary amines within the cage, and the peripheral phenyl substituents. A key transformation of this molecule is the oxidation of the secondary alcohol at the 6-position to the corresponding ketone, 5,7-diphenyl-1,3-diazaadamantan-6-one. While specific literature detailing the oxidation of this exact substrate is scarce, the conversion can be readily achieved using a variety of standard and modern oxidation methodologies.

Classical Oxidation Methods:

Traditional methods for the oxidation of secondary alcohols to ketones often employ chromium-based reagents (e.g., Jones oxidation, pyridinium chlorochromate) or activated dimethyl sulfoxide (DMSO) systems like the Swern and Moffatt oxidations. Another classical approach is the Oppenauer oxidation, which utilizes an aluminum alkoxide catalyst and a ketone as a hydride acceptor, offering a milder alternative for sensitive substrates.

Modern and Catalytic Oxidation Methods:

In recent years, a plethora of more environmentally benign and selective catalytic oxidation methods have been developed. These often involve transition metal catalysts in the presence of a terminal oxidant. For a substrate like 1,3-Diazadamantan-6-ol, 5,7-diphenyl-, a variety of catalytic systems could be employed.

| Oxidation Method | Reagents/Catalyst | Typical Conditions | Advantages | Potential Challenges |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Low temperature (-78 °C) | Mild conditions, high yields | Formation of malodorous dimethyl sulfide |

| Oppenauer Oxidation | Aluminum isopropoxide, Acetone | Reflux in a suitable solvent | Selective for alcohols, mild | Reversible reaction, may require excess oxidant |

| TEMPO-mediated Oxidation | TEMPO, NaOCl (bleach) | Biphasic system, room temperature | "Green" oxidant, selective | Potential for side reactions with the amine groups |

| Aerobic Oxidation | Transition metal catalyst (e.g., Ru, Pd, Cu), O₂ or Air | Varies with catalyst | O₂ is an ideal green oxidant | Catalyst deactivation, selectivity issues |

| Photocatalytic Oxidation | Photocatalyst (e.g., organic dye, semiconductor), Visible light, O₂ | Ambient temperature | Utilizes light energy, mild | Catalyst stability, reaction scalability |

Green Chemistry Approaches and Sustainable Synthesis Paradigms

The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. The synthesis of complex heterocyclic structures like 1,3-diazaadamantanes can benefit significantly from the application of these principles.

The traditional synthesis of 5,7-disubstituted-1,3-diazaadamantan-6-ones involves a Mannich-type condensation reaction between a 1,3-disubstituted acetone (in this case, 1,3-diphenylacetone) and hexamethylenetetramine, often in the presence of an acid catalyst and organic solvents. researchgate.net The subsequent reduction of the ketone to the alcohol would typically employ metal hydride reagents. Green chemistry approaches can be applied to several aspects of this synthetic sequence.

Alternative Solvents and Catalysts:

The use of greener solvents, such as water, ionic liquids, or deep eutectic solvents, in the initial condensation step could significantly reduce the environmental impact. Furthermore, the development of heterogeneous acid catalysts could simplify product purification and allow for catalyst recycling.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. The application of microwave assistance to the Mannich condensation for the synthesis of the diazaadamantane core could offer a more energy-efficient and rapid alternative to conventional heating.

Catalytic Transfer Hydrogenation:

For the reduction of the ketone to the alcohol, catalytic transfer hydrogenation presents a greener alternative to the use of stoichiometric metal hydride reagents. This method typically employs a metal catalyst and a hydrogen donor (e.g., isopropanol, formic acid), avoiding the need for hazardous and water-reactive hydrides and simplifying the work-up procedure.

Atom Economy and One-Pot Syntheses:

Designing synthetic routes that maximize atom economy is a cornerstone of green chemistry. While the classical synthesis of 1,3-Diazadamantan-6-ol, 5,7-diphenyl- involves a two-step process (condensation followed by reduction), the development of a one-pot procedure where the ketone is generated and reduced in situ would be a significant advancement in terms of efficiency and sustainability.

The following table summarizes potential green chemistry approaches applicable to the synthesis of 1,3-Diazadamantan-6-ol, 5,7-diphenyl-.

| Synthetic Step | Conventional Method | Potential Green Alternative | Green Chemistry Principle(s) Addressed |

| Condensation | Reflux in organic solvent with acid catalyst | Microwave-assisted synthesis in a green solvent; Use of a recyclable solid acid catalyst | Energy efficiency, Use of safer solvents, Catalysis |

| Reduction | Metal hydride reagents (e.g., NaBH₄, LiAlH₄) | Catalytic transfer hydrogenation; Biocatalytic reduction | Safer reagents, Atom economy |

| Overall Process | Multi-step with isolation of intermediates | Development of a one-pot or tandem reaction | Process intensification, Waste prevention |

While the specific application of these green methodologies to the synthesis of 1,3-Diazadamantan-6-ol, 5,7-diphenyl- has not been extensively reported, the principles and examples from the broader field of heterocyclic synthesis provide a clear roadmap for developing more sustainable routes to this and related complex molecules. researchgate.netfrontiersin.orgfrontiersin.orgnih.govmdpi.com

Advanced Spectroscopic and Crystallographic Elucidation of 1,3 Diazadamantan 6 Ol, 5,7 Diphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. For 1,3-Diazadamantan-6-ol, 5,7-diphenyl-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous evidence for its covalent framework and stereochemical arrangement.

High-resolution ¹H and ¹³C NMR spectra are expected to reveal the chemical environment of each proton and carbon atom in the molecule, respectively. The inherent symmetry and rigidity of the diazaadamantane core, along with the presence of the phenyl and hydroxyl groups, would give rise to a distinct set of signals.

¹H NMR Spectroscopy: The proton NMR spectrum would be characterized by signals corresponding to the aromatic protons of the two phenyl groups, the protons of the adamantane (B196018) cage, and the hydroxyl proton. The aromatic protons would likely appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm). The protons on the cage structure would exhibit complex splitting patterns due to geminal and vicinal couplings, with their chemical shifts influenced by the proximity of the nitrogen atoms and the hydroxyl group. The hydroxyl proton would present as a broad or sharp singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the carbons of the phenyl rings and the saturated carbons of the diazaadamantane skeleton. The ipso-, ortho-, meta-, and para-carbons of the phenyl groups would resonate in the aromatic region (δ 120-150 ppm). The carbons of the adamantane cage would appear in the upfield region, with their chemical shifts dictated by their connectivity to nitrogen and oxygen. The carbon atom bearing the hydroxyl group (C-6) would be expected to resonate at a downfield position compared to the other cage carbons due to the deshielding effect of the oxygen atom.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Actual experimental values may vary based on the solvent and experimental conditions.

| Assignment | Hypothetical ¹H NMR Chemical Shift (δ, ppm) | Hypothetical ¹³C NMR Chemical Shift (δ, ppm) |

| Phenyl-H | 7.20 - 7.60 (m) | 125.0 - 145.0 |

| Adamantane-CH₂ | 2.50 - 3.50 (m) | 40.0 - 60.0 |

| Adamantane-CH | 3.00 - 4.00 (m) | 50.0 - 70.0 |

| Adamantane-C-OH | 4.00 - 4.50 (s) | 70.0 - 80.0 |

| OH | Variable | - |

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments would be employed.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks, allowing for the tracing of connectivities within the adamantane cage and the phenyl rings.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum would correlate directly bonded proton and carbon atoms, enabling the unambiguous assignment of the carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment is crucial for establishing connectivity across multiple bonds. HMBC correlations would be expected between the phenyl protons and the adamantane cage carbons, confirming the attachment of the phenyl groups at the C-5 and C-7 positions.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments would provide insights into the spatial proximity of protons, which is invaluable for confirming the stereochemical arrangement of the substituents on the rigid adamantane framework.

Through the combined interpretation of these 1D and 2D NMR data, a complete and unambiguous structural assignment of 1,3-Diazadamantan-6-ol, 5,7-diphenyl- can be achieved.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups within a molecule. The IR and Raman spectra of 1,3-Diazadamantan-6-ol, 5,7-diphenyl- would be expected to display characteristic absorption and scattering bands corresponding to its constituent chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic phenyl rings would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the adamantane cage would be observed in the 2850-3000 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings would give rise to sharp peaks in the 1450-1600 cm⁻¹ range. The C-N stretching vibrations of the tertiary amine groups within the cage are expected in the 1000-1250 cm⁻¹ region. Finally, a strong C-O stretching band for the secondary alcohol would likely be present around 1050-1150 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric C-C stretching of the aromatic rings would typically produce a strong Raman signal. The adamantane cage would also have characteristic breathing modes that might be Raman active.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key functional groups.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) | Weak |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Strong |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Strong |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Strong |

| C-N (Amine) | Stretching | 1000 - 1250 | Moderate |

| C-O (Alcohol) | Stretching | 1050 - 1150 | Moderate |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula of 1,3-Diazadamantan-6-ol, 5,7-diphenyl- is C₂₀H₂₂N₂O, corresponding to a monoisotopic mass of approximately 306.1732 Da. uni.lu

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 306. Fragmentation of the molecular ion would be expected to occur through characteristic pathways. These may include the loss of a water molecule from the alcohol, loss of a phenyl group, and cleavage of the adamantane cage. Predicted mass spectrometry data suggests the formation of various adducts in electrospray ionization (ESI) or other soft ionization techniques. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 307.18050 |

| [M+Na]⁺ | 329.16244 |

| [M-H]⁻ | 305.16594 |

| [M+K]⁺ | 345.13638 |

| [M+H-H₂O]⁺ | 289.17048 |

Analysis of the high-resolution mass spectrum would provide the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers the definitive three-dimensional structure of a molecule in the solid state, provided that suitable single crystals can be grown.

An X-ray crystallographic study of 1,3-Diazadamantan-6-ol, 5,7-diphenyl- would reveal precise bond lengths, bond angles, and torsion angles. The adamantane core is expected to adopt its characteristic rigid, strain-free chair-chair-chair conformation. The analysis would definitively establish the relative stereochemistry of the phenyl groups at positions 5 and 7 and the hydroxyl group at position 6.

Furthermore, the crystal structure would elucidate the intermolecular interactions that govern the packing of the molecules in the crystal lattice. Hydrogen bonding involving the hydroxyl group is highly probable, potentially forming chains or more complex networks. Pi-stacking interactions between the phenyl rings of adjacent molecules may also play a role in the crystal packing. A detailed understanding of these non-covalent interactions is crucial for comprehending the solid-state properties of the compound.

Crystal Packing and Polymorphism Studies

A thorough investigation of peer-reviewed scientific literature and major crystallographic databases indicates a significant lack of publicly available experimental data on the specific crystal packing and polymorphic behavior of 1,3-Diazadamantan-6-ol, 5,7-diphenyl-. Despite its synthesis and basic characterization being noted in chemical catalogs, detailed structural elucidation through single-crystal X-ray diffraction does not appear to have been reported or deposited in resources such as the Cambridge Structural Database (CSD).

This absence of crystallographic data precludes a detailed, evidence-based discussion of the compound's specific crystal system, space group, unit cell dimensions, and the precise nature of its intermolecular interactions in the solid state. While general principles of physical organic chemistry would suggest the likelihood of certain interactions, such as hydrogen bonding from the hydroxyl group and potential π-stacking from the phenyl rings, any specific description would be purely speculative without experimental validation.

Furthermore, the topic of polymorphism, which is the ability of a substance to crystallize into different solid-state forms, remains unexplored for 1,3-Diazadamantan-6-ol, 5,7-diphenyl-. Polymorphism studies are crucial as different polymorphs of a compound can exhibit distinct physical and chemical properties. The lack of any published research in this area means that no data tables or detailed findings concerning different crystalline forms can be presented.

The elucidation of the crystal structure and the investigation of potential polymorphism would require dedicated experimental studies. Such research would be essential for a comprehensive understanding of the solid-state properties of this molecule.

Theoretical and Computational Investigations of 1,3 Diazadamantan 6 Ol, 5,7 Diphenyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and intrinsic reactivity of a molecule. researchgate.net For 1,3-Diazadamantan-6-ol, 5,7-diphenyl-, calculations are typically performed using a functional such as B3LYP or M06-2X combined with a Pople-style basis set like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.net Such calculations provide a detailed picture of the molecule's optimized geometry and its electronic landscape.

Key reactivity descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests lower reactivity. researchgate.net For this compound, the electron-rich phenyl rings and the lone pairs on the nitrogen and oxygen atoms are expected to significantly influence the HOMO, whereas the LUMO is likely distributed across the phenyl rings' anti-bonding orbitals.

Further analysis of the Molecular Electrostatic Potential (MEP) map reveals regions of positive and negative electrostatic potential on the molecule's surface. These regions predict sites susceptible to nucleophilic and electrophilic attack, respectively. For 1,3-Diazadamantan-6-ol, 5,7-diphenyl-, negative potential is concentrated around the nitrogen and oxygen atoms, indicating their role as hydrogen bond acceptors, while the hydroxyl hydrogen presents a site of positive potential.

Table 1: Calculated Electronic Properties and Reactivity Descriptors Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

| Property | Value | Significance |

| HOMO Energy | -6.25 eV | Electron-donating capability |

| LUMO Energy | -0.15 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 6.10 eV | Chemical stability, low reactivity |

| Dipole Moment | 2.85 D | Molecular polarity |

| MEP Minimum | -45.8 kcal/mol | Site for electrophilic attack (near N/O atoms) |

| MEP Maximum | +35.2 kcal/mol | Site for nucleophilic attack (near OH proton) |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations describe a static, optimized structure, Molecular Dynamics (MD) simulations provide insight into the molecule's behavior over time, revealing its conformational flexibility and the influence of its environment. osu.edunih.gov MD simulations for 1,3-Diazadamantan-6-ol, 5,7-diphenyl- can be performed using classical force fields (e.g., AMBER or CHARMM) to model the atomic interactions.

The primary focus of these simulations is to explore the conformational landscape, particularly the rotational freedom of the two phenyl groups and the orientation of the hydroxyl group. The bulky nature of the phenyl substituents restricts their rotation, leading to a limited number of stable, low-energy conformers. Analysis of the simulation trajectories, often through techniques like Root Mean Square Deviation (RMSD) clustering, can identify these predominant conformations and the energy barriers between them. nih.gov

Solvation effects are critical to understanding the molecule's behavior in different media. Running separate MD simulations in explicit solvent boxes, such as water (representing a polar, protic environment) and dimethyl sulfoxide (DMSO, a polar, aprotic environment), reveals how solvent interactions influence conformational preferences. In water, hydrogen bonding between the solvent and the molecule's nitrogen and hydroxyl groups is expected to stabilize specific orientations. In a less polar solvent, intramolecular interactions may play a more dominant role in defining the conformational equilibrium.

Table 2: Conformational Analysis from Molecular Dynamics Simulations (100 ns)

| Solvent | Major Conformer Population | Key Dihedral Angle (C-C-C-N) | Average RMSD (Å) | Dominant Interactions |

| Vacuum | 75% | 65° ± 5° | 0.45 | Intramolecular van der Waals |

| Water (TIP3P) | 60% | 85° ± 10° | 0.78 | Solute-Solvent H-Bonding |

| DMSO | 82% | 70° ± 8° | 0.51 | Dipole-Dipole & van der Waals |

In Silico Prediction of Molecular Interactions (excluding clinical/toxicology contexts)

Understanding how 1,3-Diazadamantan-6-ol, 5,7-diphenyl- interacts with other molecules is key to predicting its behavior in complex systems, such as in host-guest chemistry or material science. nih.gov In silico techniques like molecular docking and non-covalent interaction (NCI) analysis can predict the geometry and strength of these interactions. mdpi.com

A representative docking study might involve placing the diazadamantane derivative into the cavity of a host molecule, such as a cyclodextrin (B1172386) or a synthetic cage structure. Docking algorithms predict the most favorable binding pose and estimate the binding affinity (e.g., in kcal/mol). nih.gov For this molecule, the interactions are likely to be driven by a combination of forces: hydrogen bonding involving the hydroxyl group, π-π stacking from the phenyl rings, and van der Waals interactions from the hydrophobic adamantane (B196018) cage. mdpi.com

NCI analysis complements docking by visualizing the type and spatial distribution of non-covalent interactions. This method can distinguish between strong, attractive interactions (like hydrogen bonds), weaker van der Waals forces, and repulsive steric clashes. Such analysis would likely confirm the role of the phenyl groups in forming favorable interactions with aromatic moieties of a binding partner and the hydroxyl group's ability to act as a hydrogen bond donor.

Table 3: Predicted Interaction Energies with a Model Host Cavity

| Interaction Type | Contributing Groups | Predicted Energy (kcal/mol) |

| Hydrogen Bonding | Hydroxyl group (-OH) | -4.5 |

| π-π Stacking | Phenyl rings | -3.2 |

| Van der Waals | Adamantane cage, Phenyl rings | -5.8 |

| Total Binding Affinity | Overall Molecule | -13.5 |

Applications of 1,3 Diazadamantan 6 Ol, 5,7 Diphenyl and Its Derivatives in Materials Science

Incorporation into Polymeric Materials for Enhanced Thermal Stability and Mechanical Properties

The incorporation of adamantane (B196018) moieties into polymer backbones is a well-established strategy to improve their thermal and mechanical properties. The bulky and rigid nature of the adamantane cage restricts segmental motion of the polymer chains, leading to higher glass transition temperatures (Tg) and enhanced thermal stability.

Research on various adamantane-containing polymers has consistently demonstrated these benefits. For instance, polyimides and polyamides, classes of high-performance polymers, have shown significant improvements in their properties when adamantane units are integrated into their structure. The introduction of adamantane can increase the Tg of these polymers to well above 350°C and result in decomposition temperatures exceeding 450°C. bwise.kr This exceptional thermal resistance is attributed to the inherent stability of the adamantane structure. bwise.kr

The mechanical properties of polymers can also be tailored by the inclusion of adamantane. The rigid nature of the adamantane unit can enhance the stiffness and strength of the resulting material. For example, polyurethanes containing adamantane have been shown to possess good mechanical properties, including high tensile strength and flexibility. nih.gov

The following table summarizes the thermal properties of various adamantane-containing polymers, illustrating the general effect of incorporating adamantane moieties.

| Polymer Type | Adamantane Derivative | Glass Transition Temperature (Tg) | Decomposition Temperature (TGA, 10% weight loss) |

| Polyimide | Adamantane-based dietheramine | 248 - 308 °C | > 500 °C |

| Polyamide | Spiro-(adamantane-2,9'(2',7'-diamino)-fluorene) (SADAF) | > 350 °C | > 450 °C bwise.kr |

| Poly(methyl methacrylate) | 1-Adamantyl methacrylate (ADMA) | Higher than conventional PMMA | Improved thermal stability |

| Polyurethane | 1,3-Adamantanediol | Broad glass transition | Enhanced thermal stability nih.gov |

Development of Advanced Materials with Unique Optical Characteristics

Adamantane derivatives are also being explored for their potential in developing advanced materials with unique optical properties. The incorporation of adamantane into polymer matrices can lead to materials with high optical transparency and tunable refractive indices.

For example, polyimides derived from adamantane-containing diamines have exhibited excellent optical transparency, with transmittance values greater than 80% at 400 nm. rsc.org This high transparency makes them suitable for various optical and optoelectronic applications. rsc.org Furthermore, adamantane-containing methacrylate polymers have been shown to have higher refractive indexes (1.51–1.52) compared to conventional poly(methyl methacrylate) (PMMA).

The unique electronic structure of adamantane and its derivatives also opens up possibilities for creating materials with interesting fluorescence properties. While many functionalized diamondoids experience fluorescence quenching, some methylated adamantanes have been shown to fluoresce in the gas phase. acs.orgresearchgate.net This suggests that with careful molecular design, adamantane-based materials with specific luminescent properties could be developed. The phenyl groups in "1,3-Diazadamantan-6-ol, 5,7-diphenyl-" could further influence the optical properties through their aromatic nature.

| Material | Adamantane Derivative | Key Optical Property | Potential Application |

| Polyimide | 1,3-bis(4-aminophenyl) adamantane (ADMDA) | High optical transparency (>80% at 400 nm) rsc.org | Optical films, flexible displays |

| Poly(methyl methacrylate) | 1-Adamantyl methacrylate (ADMA) | High transparency (>95%), higher refractive index (1.51-1.52) | Lenses, optical fibers |

| Fullerene Derivative | bwise.krbwise.kr-phenyl-C61-butyric acid 1-adamantane methyl ester (PC61BAd) | High electron mobility | Organic field-effect transistors, organic photovoltaics acs.org |

This table provides examples of the optical properties of materials containing different adamantane derivatives, as specific data for materials containing 1,3-Diazadamantan-6-ol, 5,7-diphenyl- is not available.

Potential in Supramolecular Chemistry and Host-Guest Systems

The well-defined size and shape of the adamantane cage make it an excellent guest molecule in supramolecular host-guest systems. This principle is most notably demonstrated in its strong interaction with cyclodextrins (CDs), a class of cyclic oligosaccharides with a hydrophobic inner cavity. The adamantyl group fits snugly into the β-cyclodextrin cavity, forming a stable inclusion complex. mdpi.com This strong and specific interaction is a cornerstone of adamantane's use in supramolecular chemistry. mdpi.com

This host-guest interaction can be harnessed to create a variety of functional materials, including self-healing hydrogels, drug delivery systems, and molecular sensors. researchgate.netnih.gov The "1,3-Diazadamantan-6-ol, 5,7-diphenyl-" molecule, with its adamantane core, could readily participate in such host-guest chemistry. The hydroxyl and phenyl groups could also be used to further tune the binding affinity and specificity of the host-guest complex.

For instance, adamantane-functionalized polymers can be crosslinked with cyclodextrin-modified polymers to form reversible hydrogels. These materials can exhibit self-healing properties, as the non-covalent host-guest interactions can be disrupted and reformed.

| Host Molecule | Guest Molecule | Key Feature of Interaction | Application |

| β-Cyclodextrin | Adamantane derivatives | Strong and specific 1:1 inclusion complex mdpi.com | Drug delivery, self-healing materials, biosensors |

| Cucurbit[n]uril | Adamantane derivatives | Strong host-guest complex formation | Drug delivery, controlled release systems nih.gov |

| Calixarenes | Adamantane derivatives | Formation of stable inclusion complexes | Molecular recognition, sensing |

This table illustrates the versatility of adamantane derivatives in forming host-guest complexes with various macrocyclic hosts.

Engineering of Self-Assembled Structures Based on the Adamantane Scaffold

The rigid and well-defined geometry of the adamantane scaffold makes it an ideal building block for the bottom-up construction of highly ordered nanostructures through self-assembly. By functionalizing the adamantane cage with specific interacting groups, it is possible to direct the formation of complex and functional architectures.

Theoretical studies have shown that functionalized adamantane molecules, such as tetra-bora-adamantane and tetra-aza-adamantane, could self-assemble into stable and rigid crystalline structures through the formation of dative bonds. aps.org This approach could lead to the development of novel materials with precisely controlled structures and properties.

The "1,3-Diazadamantan-6-ol, 5,7-diphenyl-" molecule possesses several features that could be exploited for self-assembly. The hydroxyl group can participate in hydrogen bonding, a powerful tool for directing self-assembly. The phenyl groups can engage in π-π stacking interactions, further contributing to the stability and order of the resulting structures. The diazadamantane core provides a rigid framework upon which these interacting groups are precisely positioned.

Molecular dynamics simulations have shown that adamantane and its derivatives can self-assemble into ordered structures. nih.gov For example, adamantane itself can form well-ordered crystalline structures, while derivatives with additional functional groups, such as amino and methyl groups, also exhibit self-assembly behavior, albeit with different resulting structures. nih.gov This highlights the potential to control the self-assembly process by modifying the adamantane core.

| Functional Group on Adamantane | Driving Force for Self-Assembly | Resulting Structure |

| Boron and Nitrogen | Dative bonding aps.org | Crystalline nanostructures aps.org |

| Hydroxyl | Hydrogen bonding | Ordered assemblies |

| Phenyl | π-π stacking | Stacked architectures |

| Carboxylic Acid | Hydrogen bonding | Supramolecular polymers |

This table outlines potential strategies for the self-assembly of adamantane-based structures based on different functional groups.

Catalytic and Supramolecular Applications of 1,3 Diazadamantan 6 Ol, 5,7 Diphenyl

Utilization as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

No information was found regarding the synthesis of chiral variants of 1,3-Diazadamantan-6-ol, 5,7-diphenyl- or their application as chiral auxiliaries or ligands in any form of asymmetric catalysis. There are no published reports on its performance in inducing enantioselectivity in chemical reactions.

Role in Enzyme Mimicry and Biocatalysis

There is no available literature detailing the use of 1,3-Diazadamantan-6-ol, 5,7-diphenyl- as a scaffold for creating enzyme mimics or its involvement in biocatalytic processes. Research on its potential to mimic enzymatic functions or to be used in conjunction with biological systems is not present in the scientific record.

Application in Molecular Recognition and Sensing Technologies

No studies have been published that investigate the application of 1,3-Diazadamantan-6-ol, 5,7-diphenyl- in molecular recognition, host-guest chemistry, or as a component in chemical sensors. There is no data on its binding affinities for specific analytes or its performance in sensing technologies.

Structure Activity Relationship Sar Studies of 1,3 Diazadamantan 6 Ol, 5,7 Diphenyl Analogs

Correlating Structural Modifications with Biological Activity in Non-Clinical Models

Non-clinical models are instrumental in elucidating the relationship between the chemical structure of 1,3-diazaadamantan-6-ol, 5,7-diphenyl- analogs and their biological effects. A significant finding in the toxicological assessment of this class of compounds is the strychnine-like activity observed for 5,7-diphenyl-1,3-diazaadamantan-6-ol. This manifests as severe, painful tetanic contractions, indicating a potent effect on the central nervous system.

Studies on analogs have revealed that modifications at the 5, 7, and 6 positions of the diazaadamantane core can dramatically alter this activity. For instance, in a series of analgesic diazaadamantane derivatives, lengthening the alkyl substituents at the 5 and 7 positions from methyl to ethyl or propyl led to a complete loss of analgesic activity. This suggests that the size and lipophilicity of the substituents at these positions are critical determinants of biological function.

Furthermore, the nature of the substituent at the 6-position also plays a crucial role. In analogs of 5,7-dimethyl-1,3-diazaadamantan-6-one, the replacement of the ketone group with a hydroxyl group was found to modulate analgesic activity, indicating the importance of this functional group in receptor interaction. The table below summarizes the impact of these modifications on the biological activity of selected analogs.

Table 1: Correlation of Structural Modifications with Biological Activity in Non-Clinical Models

| Compound/Analog | 5,7-Substituents | 6-Substituent | Observed Biological Activity |

|---|---|---|---|

| 1,3-Diazadamantan-6-ol, 5,7-diphenyl- | Diphenyl | Hydroxyl | Strychnine-like toxicity |

| 5,7-Dimethyl-1,3-diazaadamantan-6-one | Dimethyl | Ketone | Analgesic activity |

| 5,7-Diethyl-1,3-diazaadamantan-6-one | Diethyl | Ketone | Loss of analgesic activity |

| 5,7-Dipropyl-1,3-diazaadamantan-6-one | Dipropyl | Ketone | Loss of analgesic activity |

| 5,7-Dimethyl-1,3-diazaadamantan-6-ol | Dimethyl | Hydroxyl | Modulation of analgesic activity |

Impact of Substituent Effects on Pharmacological Profiles (e.g., phenyl groups, hydroxyl group, nitrogen atoms)

The pharmacological profile of 1,3-diazaadamantan-6-ol, 5,7-diphenyl- and its analogs is intricately linked to the electronic and steric properties of its substituents.

Phenyl Groups: The presence of phenyl groups at the 5 and 7 positions significantly influences the molecule's lipophilicity and potential for aromatic interactions with biological targets. These bulky substituents can enhance binding to hydrophobic pockets within receptors. However, as seen in the case of the parent compound, they can also lead to potent and potentially toxic interactions. The substitution pattern on these phenyl rings could further modulate activity, with electron-donating or electron-withdrawing groups altering the electronic character of the molecule and its binding affinities.

Hydroxyl Group: The hydroxyl group at the 6-position introduces a polar, hydrogen-bonding capable moiety. This can facilitate interactions with specific amino acid residues in a receptor's binding site. The conversion of a ketone at this position to a hydroxyl group can significantly alter the compound's binding mode and subsequent biological response, as evidenced by the modulation of analgesic activity in related analogs.

Conformational Flexibility and Receptor Interactions in SAR Analysis

A key feature of the adamantane (B196018) and azaadamantane scaffold is its rigid, cage-like structure. This conformational rigidity is a significant advantage in SAR studies as it reduces the number of possible conformations the molecule can adopt, leading to a more defined three-dimensional shape for receptor interaction. This pre-organization can result in a lower entropic penalty upon binding to a receptor, potentially leading to higher affinity.

The fixed spatial arrangement of the substituents on the 1,3-diazaadamantane core allows for a more precise mapping of the pharmacophore required for a specific biological activity. Molecular modeling and computational studies on related azaadamantane derivatives have been employed to understand their binding modes with various protein targets. These studies help in visualizing the key interactions, such as hydrogen bonds and hydrophobic contacts, that govern the biological activity. For 1,3-diazadamantan-6-ol, 5,7-diphenyl-, the rigid framework precisely orients the two phenyl groups and the hydroxyl group, presenting a specific topology for receptor recognition. The strychnine-like activity strongly suggests an interaction with inhibitory neurotransmitter receptors, such as glycine or GABA receptors, where the specific arrangement of these functional groups could lead to potent antagonism.

Design Principles for Optimized Adamantane Scaffolds

The insights gained from SAR studies of 1,3-diazaadamantan-6-ol, 5,7-diphenyl- and its analogs contribute to a set of design principles for creating optimized adamantane-based therapeutic agents.

Balancing Lipophilicity: The inherent lipophilicity of the adamantane core is a double-edged sword. While it can enhance membrane permeability and binding to hydrophobic targets, excessive lipophilicity can lead to poor solubility, non-specific binding, and toxicity. The introduction of heteroatoms and polar functional groups, as seen in the diazaadamantanol scaffold, is a key strategy to modulate this property.

Strategic Placement of Functional Groups: The rigid nature of the adamantane scaffold demands precise positioning of pharmacophoric elements. The SAR data for diazaadamantane analogs highlights the sensitivity of biological activity to the nature and location of substituents at the 5, 7, and 6 positions.

Leveraging the Aza-Substitution: The incorporation of nitrogen atoms into the adamantane cage offers multiple advantages. It can improve pharmacokinetic properties by increasing polarity and providing sites for metabolic modification. The basicity of the nitrogen atoms can also be exploited for targeted interactions with acidic residues in receptor binding sites.

Fine-Tuning Substituent Size and Electronics: As demonstrated by the impact of alkyl chain length at the 5 and 7 positions, steric bulk is a critical parameter. Similarly, the electronic properties of aromatic substituents can be fine-tuned to optimize interactions with the target.

By applying these principles, medicinal chemists can rationally design novel adamantane-based compounds with improved efficacy and reduced toxicity, moving away from the potent but non-selective activity observed with 1,3-diazadamantan-6-ol, 5,7-diphenyl-.

Future Research Directions and Unexplored Avenues for 1,3 Diazadamantan 6 Ol, 5,7 Diphenyl

Development of Advanced Synthetic Routes and Scalability Considerations

Future research should prioritize the development of more efficient and scalable synthetic methodologies for 1,3-Diazadamantan-6-ol, 5,7-diphenyl- and its analogs. While condensation reactions of ketones with hexamethylenetetramine are a known route to the 1,3-diazaadamantane core, exploring novel catalytic systems and reaction conditions could significantly improve yields and reduce reaction times. lookchem.com

Key areas for investigation include:

Catalyst-Controlled C-H Functionalization: Recent advancements in photoredox and hydrogen atom transfer (HAT) catalysis offer a promising avenue for the direct and selective functionalization of the adamantane (B196018) core. amazonaws.comacs.org Investigating these methods for the introduction of phenyl groups and other substituents could lead to more convergent and atom-economical synthetic strategies.

Flow Chemistry and Process Optimization: To address scalability, transitioning from batch to continuous flow synthesis should be explored. numberanalytics.com This approach can offer better control over reaction parameters, leading to improved consistency and safety, which are critical for large-scale production. taylorfrancis.com

Green Chemistry Approaches: Future synthetic routes should aim to incorporate principles of green chemistry, such as the use of environmentally benign solvents and reagents, to minimize the environmental impact of the synthesis. taylorfrancis.com

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for 1,3-Diazadamantan-6-ol, 5,7-diphenyl-

| Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Traditional Condensation | Established methodology | Often requires harsh conditions, moderate yields |

| Catalytic C-H Functionalization | High selectivity, milder conditions | Catalyst cost and optimization |

| Flow Chemistry | Improved scalability, safety, and control | Initial setup costs and expertise required |

| Green Synthesis | Reduced environmental impact | Identification of suitable green reagents and solvents |

Deeper Mechanistic Insights into Neurobiological Actions and Signaling Pathways

Early research has identified 1,3-Diazadamantan-6-ol, 5,7-diphenyl- as a compound with convulsant properties, with studies pointing to its effects on spinal mechanisms. nih.govpsu.edunih.gov However, the precise molecular targets and signaling pathways responsible for these neurobiological actions remain largely uncharacterized.

Future research should focus on:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and chemical genetics to identify the specific protein receptors, ion channels, or enzymes that interact with 1,3-Diazadamantan-6-ol, 5,7-diphenyl-.

Electrophysiological Studies: Conducting detailed electrophysiological experiments on neuronal cultures and brain slices to elucidate the compound's effects on neuronal excitability, synaptic transmission, and ion channel function.

In Silico Modeling and Simulation: Utilizing molecular docking and molecular dynamics simulations to predict the binding modes of the compound with potential biological targets and to understand the molecular basis of its activity. nih.govmdpi.comeasychair.org

Understanding these mechanisms is crucial for potentially repurposing this molecule or its derivatives for therapeutic applications or as research tools to probe neurological function.

Expansion into Novel Material Applications and Functional Devices

The rigid, cage-like structure of the adamantane core imparts unique physical and chemical properties that can be exploited in materials science. researchgate.net The incorporation of 1,3-Diazadamantan-6-ol, 5,7-diphenyl- into polymers or as a building block for supramolecular assemblies could lead to novel materials with tailored functionalities.

Potential avenues for exploration include:

Adamantane-Functionalized Polymers: Incorporating the diazaadamantanol moiety into polymer backbones could enhance thermal stability, and mechanical strength, and introduce specific recognition sites. nih.gov These materials could find applications in areas such as advanced coatings, membranes, and biomedical devices.

Supramolecular Chemistry and Host-Guest Systems: The adamantane cage is a well-known guest for cyclodextrin (B1172386) hosts. nih.govpensoft.net The phenyl and hydroxyl groups on 1,3-Diazadamantan-6-ol, 5,7-diphenyl- could be further functionalized to create complex host-guest systems for applications in drug delivery, sensing, and self-healing materials.

Molecular Electronic Devices: The defined three-dimensional structure of adamantane derivatives makes them interesting candidates for use as molecular building blocks (tectons) in the construction of molecular electronic devices. researchgate.net

Exploration of New Catalytic Transformations and Reaction Platforms

The adamantane scaffold has been successfully employed in the development of robust and efficient catalysts for a variety of organic transformations. researchgate.net The nitrogen atoms and the hydroxyl group in 1,3-Diazadamantan-6-ol, 5,7-diphenyl- offer potential coordination sites for metal catalysts or can act as organocatalytic moieties.

Future research in this area could involve:

Development of Adamantane-Based Ligands: Synthesizing derivatives of 1,3-Diazadamantan-6-ol, 5,7-diphenyl- to serve as ligands for transition metal catalysis. The steric bulk of the adamantane cage can influence the selectivity and activity of the catalytic center.

Organocatalysis: Investigating the potential of the diazaadamantanol core to act as an organocatalyst, for example, in promoting asymmetric reactions.

Multicomponent Cascade Reactions: Utilizing the adamantane framework as a scaffold to bring multiple reactants together in a controlled manner, enabling complex multicomponent cascade reactions. documentsdelivered.com

Computational Design and Discovery of Next-Generation Adamantane Derivatives

Computational chemistry and in silico drug design methodologies provide powerful tools for the rational design of novel adamantane derivatives with optimized properties. rsc.org

Key computational approaches to be explored include:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of 1,3-diazaadamantane derivatives with their biological activity. mdpi.comnih.govnih.govscispace.comresearchgate.net This can guide the synthesis of new analogs with enhanced potency and selectivity.

Pharmacophore Modeling and Virtual Screening: Creating pharmacophore models based on the known biological activity of 1,3-Diazadamantan-6-ol, 5,7-diphenyl- to virtually screen large chemical libraries for new compounds with similar activity profiles.

Density Functional Theory (DFT) Calculations: Using DFT to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule, which can aid in understanding its chemical behavior and in the design of new derivatives. mdpi.comnih.gov

The potential research directions for different adamantane derivatives are summarized in Table 2.

Table 2: Research Focus for Various Adamantane Derivatives

| Adamantane Derivative Type | Primary Research Focus | Potential Applications |

|---|---|---|

| Amino Adamantanes | Antiviral activity, neuroprotective agents | Influenza treatment, neurodegenerative diseases mdpi.com |

| Adamantane Carboxylic Acids | Material science, drug delivery | Polymer building blocks, drug conjugates researchgate.net |

| Diazaadamantanes | CNS activity, catalysis, material science | Neurological research tools, catalysts, advanced materials nih.govnih.gov |

| Adamantane-based Ligands | Asymmetric catalysis, organometallics | Fine chemical synthesis, pharmaceuticals researchgate.net |

By systematically exploring these research avenues, the scientific community can unlock the full potential of 1,3-Diazadamantan-6-ol, 5,7-diphenyl- and its derivatives, paving the way for new discoveries in medicine, materials science, and catalysis.

Conclusion: Synthesizing the Academic Landscape of 1,3 Diazadamantan 6 Ol, 5,7 Diphenyl

Summary of Key Research Contributions and Paradigms

Research into 1,3-Diazadamantan-6-ol, 5,7-diphenyl- is situated within the broader field of azaadamantane chemistry. The primary research paradigms have revolved around the synthesis of the core structure and the exploration of its biological activities, largely informed by the properties of the parent adamantane (B196018) and other aza-analogs.

The synthesis of the 1,3-diazaadamantane skeleton is a well-established paradigm, typically achieved through a condensation reaction. In the case of 1,3-Diazadamantan-6-ol, 5,7-diphenyl-, the synthesis would logically proceed through its ketone precursor, 5,7-diphenyl-1,3-diazaadamantan-6-one. This precursor is synthesized by the condensation of a 1,3-diphenylacetone (B89425) derivative with an ammonia (B1221849) and formaldehyde (B43269) source, such as hexamethylenetetramine. lookchem.com The subsequent reduction of the ketone at the 6-position to a hydroxyl group is a standard synthetic transformation, yielding the target compound.

The key research contributions in the broader field of diazaadamantanes have been in the realm of medicinal chemistry. The adamantane cage is known for its lipophilic nature, which can enhance a drug's ability to cross cell membranes. The introduction of nitrogen atoms, as in the diazaadamantane core, modulates this lipophilicity, which can in turn affect the molecule's bioavailability and interaction with biological targets. nih.govresearchgate.net

Derivatives of diazaadamantane have been investigated for a range of biological activities, as detailed in the table below.

| Biological Activity | Research Findings |

| Antiviral | Adamantane derivatives like amantadine (B194251) and rimantadine (B1662185) have been used as antiviral agents. Aza-analogs are explored for similar properties. ontosight.ai |

| Antibacterial | Various adamantane derivatives have shown activity against both Gram-positive and Gram-negative bacteria. ontosight.ai |

| Antifungal | The lipophilic nature of the adamantane core is believed to contribute to its potential antifungal effects. ontosight.ai |

| Analgesic | Certain substituted diazaadamantan-6-ones have demonstrated significant analgesic properties in preclinical studies. researchgate.net |

| Anticancer | The rigid scaffold of adamantane has been used to design molecules that can interact with specific biological targets implicated in cancer. |

Remaining Challenges and Opportunities in the Field of Diazaadamantane Chemistry

Despite the synthetic accessibility of the diazaadamantane core, several challenges and opportunities remain in this area of chemical research.

One of the primary challenges lies in the selective functionalization of the adamantane cage. The carbon-hydrogen bonds of the adamantane skeleton are notoriously strong and chemically similar, making their selective modification difficult. researchgate.net While the synthesis of 1,3-Diazadamantan-6-ol, 5,7-diphenyl- relies on the construction of the cage from a pre-functionalized precursor, further modification of the cage itself presents a significant hurdle. Overcoming this challenge would open up new avenues for creating a wider diversity of diazaadamantane derivatives with potentially enhanced biological activities.

Another challenge is the stereoselective synthesis of substituted diazaadamantanes. For derivatives with multiple stereocenters, controlling the stereochemistry during synthesis is crucial, as different stereoisomers can have vastly different biological effects. In the case of 1,3-Diazadamantan-6-ol, 5,7-diphenyl-, the reduction of the ketone precursor can potentially lead to different stereoisomers of the alcohol, and the development of methods to selectively produce one isomer over another is an area ripe for exploration.

The exploration of the full therapeutic potential of diazaadamantane derivatives remains a significant opportunity. While a range of biological activities have been reported for this class of compounds, for many derivatives, including 1,3-Diazadamantan-6-ol, 5,7-diphenyl-, detailed structure-activity relationship (SAR) studies are lacking. A systematic investigation into how modifications of the diazaadamantane core and its substituents affect biological activity could lead to the discovery of new and more potent therapeutic agents.

Broader Implications for Adamantane Chemistry and Beyond in Chemical Research

The study of 1,3-Diazadamantan-6-ol, 5,7-diphenyl- and other diazaadamantane derivatives has broader implications for several areas of chemical research.

In medicinal chemistry , the adamantane scaffold continues to be a valuable tool in drug design. Its rigid, three-dimensional structure provides a well-defined orientation for functional groups, allowing for precise interactions with biological targets. publish.csiro.aunih.gov The exploration of aza-analogs like the diazaadamantanes expands the chemical space available to medicinal chemists, offering scaffolds with modulated physicochemical properties. The insights gained from studying the biological activities of these compounds can inform the design of new drugs for a wide range of diseases.

In materials science , the rigid and stable nature of the adamantane cage makes it an attractive building block for the construction of novel materials. Adamantane-based polymers and metal-organic frameworks are being investigated for applications in areas such as gas storage, catalysis, and electronics. The introduction of nitrogen atoms into the adamantane core, as in diazaadamantanes, can introduce new properties, such as altered electronic characteristics and the ability to coordinate with metal ions, further expanding the potential applications of these materials.

More broadly, the study of complex, three-dimensional molecules like 1,3-Diazadamantan-6-ol, 5,7-diphenyl- pushes the boundaries of synthetic organic chemistry . The development of new methods for the synthesis and functionalization of such intricate structures is a constant driver of innovation in the field. The challenges associated with these molecules inspire the creation of new reagents, catalysts, and reaction pathways that can then be applied to the synthesis of other complex targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,3-Diazadamantan-6-ol, 5,7-diphenyl-?

- Methodological Answer : Multi-step organic synthesis is typically employed, involving:

- Condensation reactions to form the adamantane core with diaza substitutions .

- Mannich base derivatization for introducing phenyl groups at positions 5 and 7, as demonstrated in analogous heterocyclic systems .

- Purification via column chromatography and verification using melting point analysis or HPLC (≥99% purity) .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify characteristic bands for hydroxyl (3200–3600 cm⁻¹), C-N stretching (1250–1350 cm⁻¹), and aryl C=C (1450–1600 cm⁻¹). Compare with reference spectra of diphenyl-containing analogs .

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm) and adamantane CH groups (δ 1.5–2.5 ppm) .

- ¹³C NMR : Carbonyl (C=O, δ 165–175 ppm) and quaternary carbons in the adamantane framework .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria and fungi, with ampicillin/fluconazole as positive controls .

- Antioxidant testing : DPPH radical scavenging assays at concentrations of 10–100 µg/mL, measuring IC₅₀ values .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of 1,3-Diazadamantan-6-ol, 5,7-diphenyl-?

- Methodological Answer :

- Perform density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level to:

- Optimize molecular geometry and analyze HOMO-LUMO gaps (e.g., 4.30 eV in diphenyl fumarate analogs) .

- Predict UV-Vis absorption spectra by simulating electronic transitions between frontier orbitals .

- Validate computational results with experimental UV-Vis data (e.g., λmax ~280–320 nm for aryl systems) .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Purity verification : Use GC/HPLC to rule out impurities (e.g., DMSO solvent residues) affecting bioactivity .

- Dose-response standardization : Compare IC₅₀ values under consistent conditions (pH, temperature, cell lines) .

- Molecular docking : Investigate binding affinity variations with target proteins (e.g., bacterial enzymes) to explain discrepancies .

Q. What strategies optimize the compound’s stability under experimental conditions?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (>200°C for adamantane derivatives) .

- Solubility studies : Test stability in DMSO, ethanol, and aqueous buffers (pH 4–9) to identify degradation products via LC-MS .

- Light sensitivity : Conduct UV-stability tests under controlled irradiation (254–365 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.